molecular formula C19H16N2O4S B2355581 furan-2-yl(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 2059626-25-2

furan-2-yl(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No. B2355581
CAS RN: 2059626-25-2
M. Wt: 368.41
InChI Key: CZLHHUCOFUCRQF-UHFFFAOYSA-N
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Description

Furan-2-yl(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H16N2O4S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality furan-2-yl(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about furan-2-yl(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study involving microwave-assisted synthesis of novel pyrazoline derivatives, including compounds structurally related to furan-2-yl derivatives, highlighted their potential as anti-inflammatory and antibacterial agents. The microwave method proved advantageous for its high yields, environmental friendliness, and short reaction times. Some compounds exhibited significant in vivo anti-inflammatory and potent in vitro antibacterial activity, suggesting their utility in developing new therapeutic agents (Ravula et al., 2016).

Novel Prins Cyclization

Research into the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives via novel Prins cyclization indicated the production of these compounds in good yields with high selectivity. This method underscores the versatility of furan derivatives in synthesizing complex organic molecules with potential applications in drug development and synthetic chemistry (Reddy et al., 2012).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of new pyrrolylnaphtho[2,1-b]furan derivatives showcased moderate antibacterial and antifungal activities. These findings contribute to the exploration of furan derivatives as potential antimicrobial agents, offering a foundation for further chemical modifications to enhance their efficacy (Joshi et al., 2010).

Synthesis of Pyrazolo Derivatives and Antibacterial Activity

A study on the synthesis of novel pyrazole derivatives, including those with furan-2-yl components, demonstrated their antibacterial properties. The incorporation of electron-withdrawing and electron-donating substituents influenced the compounds' efficacy against Gram-positive and Gram-negative bacteria, highlighting the structural-activity relationship crucial for designing more effective antibacterial agents (Khumar et al., 2018).

properties

IUPAC Name

furan-2-yl-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-24-17-5-4-12(9-16(17)22)15-10-14(13-6-8-26-11-13)20-21(15)19(23)18-3-2-7-25-18/h2-9,11,15,22H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHHUCOFUCRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CSC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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